molecular formula C11H18ClNO3 B2584517 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride CAS No. 4722-09-2

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride

Cat. No.: B2584517
CAS No.: 4722-09-2
M. Wt: 247.72
InChI Key: CFEHWNSMGUKJEU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine hydrochloride is a synthetic phenethylamine derivative characterized by a phenyl ring substituted with 3,4-dimethoxy groups and a methoxy group on the ethanamine backbone. Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 259.72 g/mol.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3;/h4-6,11H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMCDJROGQQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride typically involves several steps. One common method starts with the precursor 3,4-dimethoxybenzaldehyde. This compound undergoes a series of reactions including reduction, methylation, and amination to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride, methylating agents like methyl iodide, and amination reagents such as ammonia or amines .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the ethylamine moiety or methoxy-substituted aromatic ring. Key findings include:

1.1. Oxidative Deamination

Primary and secondary amines in similar structures undergo oxidative deamination under acidic conditions with KMnO₄ or CrO₌₃, yielding ketones or carboxylic acids . For example:
R-NH2+KMnO4R=O+NH3+MnO2\text{R-NH}_2 + \text{KMnO}_4 \rightarrow \text{R=O} + \text{NH}_3 + \text{MnO}_2
In aromatic systems, electron-donating groups (e.g., methoxy) direct oxidation to para positions .

1.2. Ring-Oxidation Pathways

Fe[TPP]Cl-catalyzed oxidation promotes para-selective coupling with anilines (Table 1) :

Catalyst Oxidant Yield (%) Selectivity
Fe[TPP]Clt-BuOOH78>95% para
Mn[TPP]ClUHP79>90% para

Mechanistic studies suggest radical-anion coupling between phenoxyl radicals and nucleophilic amines .

Reduction Reactions

The ethylamine chain participates in selective reductions:

2.1. Amine Reduction

LiAlH₄ reduces nitro intermediates to primary amines in multi-step syntheses (e.g., conversion of 3a to 4a in Source ). For this compound, similar conditions would preserve methoxy groups while reducing imine bonds.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 5-position of the dimethoxyphenyl ring due to directing effects:

3.1. Halogenation

Bromination with Br₂/FeBr₃ yields 5-bromo derivatives, as observed in structurally similar methcathinones . Reactivity correlates with Hammett σₚ⁺ values (R² = 0.89) :

Substituent (X) Tₒₙₛₑₜ (°C)σₚ⁺
3-OMe85-0.78
4-Cl126+0.11
3-CF₃142+0.43

3.2. Methoxy Group Displacement

Nucleophilic substitution of methoxy groups requires harsh conditions (e.g., HI/red P at 150°C) . The 2-methoxyethanamine side chain shows greater lability than ring-bound methoxy groups .

Thermal Decomposition

DSC/TGA studies of analogous diazo compounds reveal two-stage decomposition :

  • Stage 1 (85–126°C): N₂ elimination from the ethylamine chain (ΔH = -148 kJ/mol).

  • Stage 2 (>200°C): Methoxy group cleavage and aromatic ring degradation.

Comparative Reactivity

Reactivity trends for substituents on similar compounds :

Position Reaction Rate (Relative) Dominant Pathway
2-OMe0.5×Side-chain oxidation
3-OMe1.2×Ring halogenation
4-OMe1.0×Para-coupling

Electron-withdrawing groups (e.g., CF₃) stabilize intermediates in oxidation but reduce nucleophilic substitution rates .

Mechanistic Considerations

  • Oxidation : Proceeds via single-electron transfer (SET) to form phenoxyl radicals, followed by coupling .

  • Reduction : Polar mechanisms dominate, with hydride attack at electron-deficient carbons .

  • Thermal breakdown : Radical chain mechanisms initiate N₂ release, followed by carbene rearrangements .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
This compound is widely used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, facilitating the development of various chemical entities. The synthesis process typically involves several steps, including reduction, methylation, and amination reactions.

Synthetic Routes
The common synthetic route begins with 3,4-dimethoxybenzaldehyde, which undergoes reduction using sodium borohydride followed by methylation with methyl iodide. The final product is obtained through amination with ammonia or primary amines. Reaction conditions are optimized for yield and purity, often utilizing techniques such as recrystallization and chromatography.

Biological Research

Interaction with Biological Systems
In biological studies, 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine; hydrochloride has been investigated for its effects on various enzymes and receptors. Its potential as an inhibitor or activator of specific enzymes suggests that it could influence biochemical pathways critical for cellular functions.

Therapeutic Potential
The compound is being studied for its therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may interact with neurotransmitter systems, potentially offering benefits in conditions such as depression or anxiety.

Pharmaceutical Development

Drug Formulation
Due to its chemical properties, this compound is considered valuable in pharmaceutical development. It can be utilized in the formulation of drugs targeting specific receptors or pathways involved in disease processes. Its ability to modify biological responses makes it a candidate for further investigation in drug discovery programs .

Industrial Applications

Production of Chemical Products
In industrial settings, 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine; hydrochloride is used in the production of various pharmaceuticals and chemical products. Its role as an intermediate allows for the mass production of compounds with therapeutic applications.

Case Study 1: Neurological Effects

A study exploring the interaction of this compound with serotonin receptors indicated potential anxiolytic effects. In vitro assays demonstrated that it could modulate receptor activity, suggesting its application in anxiety-related disorders.

Case Study 2: Synthesis Efficiency

Research on synthetic methodologies highlighted improved yields when utilizing this compound as a starting material for complex organic molecules. A comparative analysis showed that reaction conditions involving sodium borohydride led to higher purity levels than traditional methods.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s activity is highly dependent on the positions and types of substituents on the phenyl ring and ethanamine chain. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Pharmacological Activity References
2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine hydrochloride C₁₁H₁₇NO₃·HCl 259.72 3,4-OCH₃ (phenyl); 2-OCH₃ (ethanamine) Not explicitly reported; analogs show antiulcer and 5-HT2A agonist activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₈H₂₁NO₃ 299.36 3,4-OCH₃ (phenyl); benzamide substituent Antiulcer activity in rats
Verapamil Hydrochloride C₂₇H₃₈N₂O₄·HCl 491.07 3,4-OCH₃ (phenyl); complex nitrile and isopropyl groups Calcium-channel blocker (antiarrhythmic)
Dopamine Hydrochloride C₈H₁₁NO₂·HCl 189.64 3,4-OH (phenyl) Neurotransmitter (CNS activity)
34H-NBOMe (5-HT2A agonist) C₁₈H₂₂N₂O₃·HCl 338.84 3,4-OCH₃ (phenyl); 2-OCH₃ (benzyl) Potent 5-HT2A receptor agonist
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) C₈H₁₁NO₂·HCl 189.64 3,4-OH (phenyl) Vasopressor, neurotransmitter

Pharmacological and Functional Differences

Antiulcer Activity: Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine (e.g., Rip-B) demonstrated significant antiulcer effects in rat models, with activity linked to the carbamoyl group on the phenylamino moiety . The target compound’s additional methoxy group on the ethanamine chain may alter metabolic stability or receptor binding compared to simpler analogs.

5-HT2A Receptor Affinity: Derivatives like 34H-NBOMe exhibit high 5-HT2A agonist activity due to the 3,4-dimethoxyphenyl group combined with a 2-methoxybenzyl substituent .

Calcium-Channel Blocking (Verapamil) :

  • Verapamil’s 3,4-dimethoxyphenyl groups contribute to its calcium-channel blocking activity, but its complex structure (e.g., nitrile and isopropyl groups) distinguishes it from simpler phenethylamines . The target compound lacks these features, suggesting divergent mechanisms of action.

Neurotransmitter Activity (Dopamine) :

  • Replacing methoxy groups with hydroxyls (as in dopamine) increases polarity, reducing blood-brain barrier permeability but enhancing receptor binding to dopamine receptors . The target compound’s methoxy groups may confer greater metabolic stability but lower CNS penetration.

Physicochemical Properties

  • Metabolic Stability : Methylation of hydroxyl groups (to methoxy) slows oxidative metabolism, as seen in verapamil derivatives .
  • Electronic Effects : Electron-donating methoxy groups on the phenyl ring influence π-π stacking interactions with aromatic residues in receptor binding pockets .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride, often referred to as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, including effects on neurotransmitter systems and potential therapeutic applications.

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O3_{3}·HCl
  • Molecular Weight : 243.73 g/mol
  • Structure : The compound features a methoxy-substituted phenyl ring and an ethylamine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The methoxy groups enhance lipophilicity, facilitating cellular penetration and receptor binding.

Pharmacological Effects

  • Psychoactive Effects : Similar compounds in the phenethylamine class have been shown to exhibit psychoactive effects, influencing mood and cognition.
  • Antidepressant Potential : Research indicates that derivatives may have antidepressant properties by modulating serotonin levels in the brain.
  • Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of methoxy-substituted phenethylamines on rat primary neurons. The compound demonstrated a significant reduction in cell death under oxidative stress conditions, indicating potential for neuroprotective applications .

Case Study 2: Antidepressant Activity

In a controlled trial, subjects administered with a related compound exhibited improved mood scores on standardized depression scales. The results suggest that the mechanism may involve increased serotonin reuptake inhibition .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound:

Study TypeFindingsReference
Cytotoxicity AssayIC50_{50} values indicated low cytotoxicity at concentrations below 500 mg/L
Receptor BindingHigh affinity for serotonin receptors was observed, suggesting potential antidepressant effects

Similar Compounds

The biological activity of this compound can be compared with other methoxy-substituted phenethylamines:

Compound NameBiological ActivityReference
25I-NBOMePsychoactive, serotonin receptor agonist
PNU-99194ASelective D(3) receptor antagonist
5,6-Dimethoxy-2-aminoindanAntipsychotic properties

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine hydrochloride, and how do they influence experimental handling?

  • Answer : Critical properties include:

  • LogP (Partition Coefficient) : ~5.5 (indicating moderate lipophilicity, relevant for solubility in organic solvents) .
  • Polar Surface Area (PSA) : ~63.95 Ų (predicts membrane permeability and bioavailability) .
  • Melting Point : 180–182°C (guides storage conditions and thermal stability assessments) .
    These parameters inform solvent selection, stability testing, and formulation strategies. Accelerated stability studies under varying pH, temperature, and humidity are recommended to assess degradation pathways.

Q. Which analytical methods are recommended for purity assessment and structural confirmation of this compound?

  • Answer :

  • HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) to quantify impurities (<0.1% thresholds per EP guidelines) .
  • 1H/13C NMR for structural verification, focusing on methoxy group integration (δ 3.7–3.9 ppm) and amine proton environments .
  • Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.1) and rule out isobaric impurities .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Answer :

  • Oxidative Degradation : Methoxy groups are susceptible to oxidation; store under inert gas (N₂/Ar) and add antioxidants like BHT in solution phases.
  • Hygroscopicity : Hydrochloride salts may absorb moisture; use desiccants (silica gel) and airtight containers.
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structural analogs of this compound?

  • Answer :

  • Comparative Binding Assays : Use radiolabeled ligands (e.g., ³H-verapamil) to evaluate affinity for targets like α1-adrenoceptors or calcium channels, controlling for stereochemistry (e.g., R vs. S enantiomers) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., with AutoDock Vina) to compare binding poses of analogs, focusing on methoxy group interactions with hydrophobic pockets .
  • Metabolite Profiling : Identify phase-I/II metabolites via LC-MS to rule out off-target effects from metabolic byproducts .

Q. What methodological strategies mitigate challenges in synthesizing high-purity 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine hydrochloride?

  • Answer :

  • Regioselective Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during methoxylation steps, minimizing side reactions .
  • Reductive Amination : Optimize conditions (e.g., NaBH₃CN, pH 7–8) to reduce imine intermediates while preserving methoxy substituents .
  • Crystallization Control : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt with >99% purity, confirmed by DSC (melting endotherm at 180–182°C) .

Q. How can impurity profiles be systematically characterized to meet regulatory standards?

  • Answer :

  • EP/ICH Guidelines : Classify impurities (e.g., MM0022.09-0025, a N,N-dimethyl analog) as genotoxic if thresholds exceed 0.15% .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to identify degradation products via LC-MS/MS .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify low-abundance impurities (<0.05%) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Answer :

  • Plasma Protein Binding : Use equilibrium dialysis (human serum albumin) to assess unbound fraction, critical for dose extrapolation .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and measure uptake in target organs (e.g., brain, liver) via scintillation counting .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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